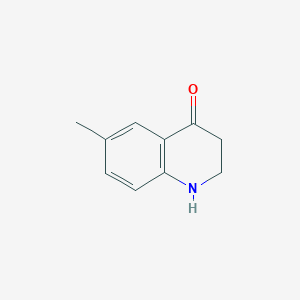

6-Methyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCJKLXFHFWGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The construction of the 6-Methyl-2,3-dihydroquinolin-4(1H)-one core can be achieved through several strategic approaches, each with its own set of advantages and mechanistic intricacies. These methods primarily involve the formation of the heterocyclic ring system through cyclization, isomerization, or metathesis reactions.

Cyclization Strategies

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For this compound, these strategies involve the formation of one or two bonds to close the ring, often guided by the nature of the starting materials and the reaction conditions employed.

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinoline derivatives, which are closely related to the target compound. It is formally a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene. The reaction can be performed in a multi-component fashion, combining an aniline (B41778), an aldehyde, and an alkene in the presence of a Lewis or Brønsted acid catalyst. uwindsor.camdpi.com

The general mechanism can proceed through two main pathways: a concerted [4+2] cycloaddition or a stepwise ionic mechanism involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type). The use of different catalysts can influence the reaction pathway and efficiency. For instance, Lewis acids like InCl₃ have been shown to be effective catalysts for this transformation.

A notable variant involves a molecular iodine-mediated formal [3+2+1] cycloaddition reaction. This approach allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. nih.govacs.orgnih.gov The reaction is proposed to proceed through a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. acs.orgnih.gov

Table 1: Examples of Catalysts Used in Povarov and Related Reactions

| Catalyst | Reaction Type | Starting Materials | Product Type |

| Lewis Acids (e.g., InCl₃, AlCl₃) | Cationic Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline |

| I₂ | Formal [3+2+1] Cycloaddition | Methyl ketone, Arylamine, Styrene | Substituted Quinoline (B57606) |

| BF₃·Et₂O | Multi-component Povarov Reaction | Aniline, Aldehyde, Styrene | Tetrahydroquinoline |

This table presents a selection of catalysts and reaction types related to the Povarov reaction for the synthesis of quinoline and tetrahydroquinoline cores.

Cyclocondensation reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a ring. The synthesis of dihydroquinolinone derivatives can be achieved through the reaction of anilines with ketones or other suitable carbonyl compounds under catalytic conditions. For example, zeolites have been used as catalysts for the condensation of aniline with ketones like acetone (B3395972) or acetophenone (B1666503) to yield dihydroquinoline derivatives. researchgate.net

While direct synthesis of this compound via this method is not extensively detailed in the provided search results, the general principle of intramolecular condensation of a suitable aniline derivative with a three-carbon carbonyl-containing side chain is a viable synthetic strategy. For instance, an appropriately substituted N-aryl-β-aminopropanoic acid or its ester could undergo intramolecular Friedel-Crafts acylation to yield the desired dihydroquinolinone.

Transition metal catalysis offers a powerful and versatile platform for the synthesis of quinoline and dihydroquinoline derivatives under mild and selective conditions. chim.it Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

One common strategy is the palladium-catalyzed intramolecular coupling of β-(2-iodoanilino)esters. researchgate.net This reaction proceeds via an intramolecular Heck-type reaction to form the six-membered ring of the dihydroquinolinone. Similarly, palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides has been developed for the construction of polycyclic 3,4-dihydroquinolin-2(1H)-one scaffolds. acs.org While this produces an isomer of the target compound, the underlying principle of palladium-catalyzed cyclization is relevant.

Gold-catalyzed intramolecular hydroarylation of N-substituted-N-propargylanilines represents another elegant approach to dihydroquinoline skeletons. mdpi.com This reaction proceeds through a Friedel-Crafts-type mechanism involving the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the aniline ring.

Table 2: Selected Metal-Mediated Cyclization Methods for Dihydroquinolinone Synthesis

| Metal Catalyst | Reaction Type | Substrate | Product |

| Palladium(0) | Intramolecular Coupling | β-(2-iodoanilino)ester | 2,3-dihydroquinolin-4(1H)-one |

| Palladium | Carbonylative Cyclization | 1,7-enyne | Polycyclic 3,4-dihydroquinolin-2(1H)-one |

| Gold(I) | Intramolecular Hydroarylation | N-propargylaniline | 1,2-dihydroquinoline |

This table summarizes some key transition metal-catalyzed reactions for the synthesis of dihydroquinolinone and related structures.

Isomerization Methods (e.g., 2'-aminochalcones)

A highly efficient route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the isomerization of 2'-aminochalcones. organic-chemistry.orgorganic-chemistry.org Chalcones are synthesized via an aldol (B89426) condensation between an acetophenone and a benzaldehyde. For the synthesis of the necessary precursors, 2'-aminoacetophenone (B46740) is condensed with a substituted benzaldehyde. organic-chemistry.org

The subsequent isomerization of the 2'-aminochalcone to the corresponding dihydroquinolinone can be effectively catalyzed by montmorillonite (B579905) K10, often with the use of microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org This method is advantageous due to its operational simplicity and effectiveness with a range of substituents on the chalcone (B49325) backbone.

The reaction proceeds through an intramolecular Michael addition, where the amino group attacks the α,β-unsaturated ketone of the chalcone backbone, leading to the formation of the six-membered heterocyclic ring.

Catalytic Metathesis

Catalytic metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, a method for the synthesis of 2,3-disubstituted dihydroquinolinones involves an alkyne-carbonyl metathesis of o-alkynylaniline derivatives and aldehydes. nih.govacs.org This reaction is efficiently promoted by an SbF₅-MeOH catalytic system, affording the desired products in moderate to high yields with high trans-selectivity. nih.govacs.org

While the provided information does not detail a ring-closing olefin metathesis (RCM) approach to this compound, the principles of RCM are well-established for the synthesis of various unsaturated rings. wikipedia.org RCM involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org A hypothetical RCM approach to a dihydroquinolinone precursor could involve the cyclization of an appropriately substituted N-acyl-N-(alkenyl)aniline containing another alkenyl group at a suitable position.

Enyne metathesis, a reaction between an alkene and an alkyne, is another powerful variant that can be used to construct cyclic systems. wikipedia.org Ring-closing enyne metathesis (RCEYM) of a substrate containing both an alkene and an alkyne can lead to the formation of a diene-containing ring, which could then be further elaborated to the target dihydroquinolinone. uwindsor.cawikipedia.org

Advanced Synthetic Approaches

The synthesis of this compound and its analogs has evolved from classical methods to more sophisticated and efficient strategies. These advanced approaches aim to improve yield, purity, and stereoselectivity while adhering to the principles of sustainable chemistry.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinolinone derivatives is driven by the need for more environmentally benign and sustainable chemical processes. Key strategies include the use of greener solvents, alternative energy sources like microwave and ultrasound, and catalyst-free or recyclable catalyst systems.

One notable green approach involves the use of water as a solvent. For instance, the direct cyclocondensation of 2-aminobenzamides with aldehydes has been successfully carried out in water, offering advantages such as low cost, mild reaction conditions, and simple workup procedures. While not specifically detailing the 6-methyl derivative, this methodology presents a promising green route. researchgate.net Another eco-friendly method utilizes a β-cyclodextrin-SO3H catalyst in aqueous media for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related class of compounds. This catalyst is recoverable and reusable, highlighting the potential for sustainable catalytic systems. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry for the synthesis of quinolinone cores. For example, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one, a related structure, was achieved with a 98% yield from cyclohexane-1,3-dione using microwave heating and a proline catalyst. wjbphs.com This method involves a sequential in situ Michael addition, cyclization, and aromatization, demonstrating the efficiency of microwave irradiation in accelerating reaction rates and improving yields. wjbphs.com The Conrad-Limpach reaction, a classical method for quinolinone synthesis, has also been optimized under microwave irradiation, significantly reducing reaction times and improving yields compared to conventional heating. nih.gov

Ultrasound-assisted synthesis is another green technique that has been applied to the formation of heterocyclic compounds, offering milder conditions and shorter reaction times. mdpi.com

Stereoselective Synthesis Strategies

The development of stereoselective methods for the synthesis of 2,3-dihydroquinolin-4(1H)-ones is of great importance, as the chirality of these molecules can significantly impact their biological activity. Organocatalysis has been a particularly fruitful area in achieving high enantioselectivity.

Chiral phosphoric acids have been demonstrated as effective catalysts for the asymmetric intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, leading to the formation of chiral 2-substituted 2,3-dihydro-4-quinolones in good yields and with high enantioselectivities. nih.gov This protecting-group-free approach offers a more atom-economical route to these chiral heterocycles.

A study on the 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides has shown exceptionally high fidelity in the transfer of axial chirality to the new stereocenter of the resulting dihydroquinolin-2-ones, often exceeding 95%. nih.gov This method also exhibits high diastereoselectivity for alkyl-substituted amide radicals, providing a robust strategy for controlling stereochemistry. nih.gov

Biocatalysis offers another avenue for enantioselective synthesis. A cascade biocatalysis system using Rhodococcus equi ZMU-LK19 has been developed for the sequential asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines to produce chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and 2-substituted-2,3-dihydroquinolin-4(1H)-ones with excellent enantiomeric excess (>99% ee). rsc.org

Below is a table summarizing selected stereoselective synthesis strategies for dihydroquinolinone derivatives.

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | N-unprotected 2-aminophenyl vinyl ketones | 2-substituted 2,3-dihydro-4-quinolones | High | nih.gov |

| 6-exo-trig radical cyclization | Axially chiral α-halo-ortho-alkenyl anilides | 3,4-dihydroquinolin-2-ones | >95% | nih.gov |

| Rhodococcus equi ZMU-LK19 | (±)-2-substituted-tetrahydroquinolines | 2-substituted-2,3-dihydroquinolin-4(1H)-ones | >99% | rsc.org |

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. Domino reactions, a subset of MCRs, have been effectively employed in the synthesis of 2,3-dihydro-4(1H)-quinolinones. mdpi.comresearchgate.net

One such domino strategy involves a Michael-SNAr approach for the preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.com This method utilizes 1-aryl-2-propen-1-one derivatives, which contain both a Michael acceptor and an SNAr acceptor, and treats them with primary amines to afford the desired dihydroquinolinones in good yields (54–78%). mdpi.com Another domino sequence involves the reduction of a nitro group followed by cyclization. For instance, 2-aryl-2,3-dihydro-4(1H)-quinolinones have been synthesized in 72%–88% yield via a dissolving metal reduction-cyclization sequence starting from appropriate nitro precursors. mdpi.com

The Hantzsch reaction, a classic MCR, has been adapted for the enantioselective synthesis of polyhydroquinolines using a chiral phosphoric acid organocatalyst, yielding products with good yields and excellent enantiomeric excess. wjbphs.com While not directly producing the target molecule, this demonstrates the potential of MCRs in generating related quinoline scaffolds.

The following table provides examples of multi-component reactions used in the synthesis of quinolinone derivatives.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Yield | Reference |

| Domino Michael-SNAr | 1-aryl-2-propen-1-one derivatives, primary amines | N-alkyl-2,3-dihydro-4(1H)-quinolinones | - | 54-78% | mdpi.com |

| Domino Nitro Reduction-Cyclization | Nitro-substituted precursors | 2-aryl-2,3-dihydro-4(1H)-quinolinones | Iron powder, concentrated HCl | 72-88% | mdpi.com |

| Enantioselective Hantzsch Reaction | Aromatic aldehydes, dimedone, ethylacetoacetate, ammonium (B1175870) acetate (B1210297) | Polyhydroquinolines | Chiral phosphoric acid | Good | wjbphs.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

In the classical Conrad-Limpach synthesis of 4-hydroxyquinolines, the solvent plays a critical role. High-boiling point solvents are traditionally used to achieve the high temperatures required for the thermal cyclization step. wikipedia.orgnih.gov A study on various solvents revealed that the yield generally improves with higher-boiling solvents, with the best yields obtained at temperatures above 250 °C. nih.gov Limpach reported that using an inert solvent like mineral oil could increase the cyclization yields to as high as 95% in many cases. wikipedia.org

For the Gould-Jacobs reaction, another classical route to quinolinones, microwave irradiation has been shown to dramatically decrease reaction times and improve yields and purities compared to conventional heating. rsc.org A systematic study of temperature and reaction time is essential to optimize the yield, as prolonged heating at high temperatures can lead to product degradation. rsc.org

The choice of catalyst is also a key factor. In the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives via the intramolecular cyclization of o-aminochalcones, zirconyl nitrate (B79036) was identified as an efficient and water-tolerant Lewis acid catalyst, outperforming others like SbCl3 and ZnO. organic-chemistry.org

The following table summarizes the optimization of key parameters in related quinolinone syntheses.

| Reaction | Parameter Optimized | Optimal Condition | Effect on Yield/Purity | Reference |

| Conrad-Limpach | Solvent | High-boiling inert solvents (e.g., mineral oil) | Increased yield up to 95% | wikipedia.org |

| Gould-Jacobs | Heating Method | Microwave irradiation | Decreased reaction time, improved yield and purity | rsc.org |

| Cyclization of o-aminochalcones | Catalyst | Zirconyl nitrate (20 mol%) | Improved yields (88-98%) | organic-chemistry.org |

Scalability Considerations in Pre-industrial Synthesis

The transition from laboratory-scale synthesis to pre-industrial production presents several challenges, including reaction safety, cost-effectiveness, and process robustness. Flow chemistry has emerged as a promising technology to address these challenges in the synthesis of quinoline and quinolinone derivatives.

Continuous flow synthesis offers numerous advantages over traditional batch processes, such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.netpolimi.it A continuous photochemical process has been developed for the synthesis of various substituted quinolines with throughputs greater than one gram per hour, demonstrating the scalability of this approach. nih.gov This flow process can also be coupled with subsequent reactions, such as hydrogenation, in a telescoped manner to produce tetrahydroquinolines. nih.gov

The development of scalable domino reactions is also crucial. For example, a copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oxime has been reported as a scalable and versatile route to spirotetrahydroquinoline derivatives. zjut.edu.cn

When scaling up reactions like the Friedel-Crafts alkylation for the synthesis of related dihydroquinolinones, maintaining a high reaction temperature throughout the reactor can be challenging due to the high viscosity of the reaction medium, which can lead to solidification and poor mixing. mdpi.com Utilizing high-boiling solvents like DMSO or certain amides and amines can help maintain a fluid reaction mixture even at high concentrations, facilitating a faster and more controllable reaction on a larger scale. mdpi.com

Chemical Reactivity and Transformations of 6 Methyl 2,3 Dihydroquinolin 4 1h One

Fundamental Reaction Pathways

The reactivity of 6-Methyl-2,3-dihydroquinolin-4(1H)-one is governed by the interplay of its key functional groups: the secondary amine within the dihydroquinoline ring, the carbonyl group at the 4-position, and the electron-rich aromatic ring. These sites allow for a range of reactions, including oxidation, reduction, and substitution.

Oxidation Reactions and Product Formation

The dihydroquinolinone core of this compound can undergo oxidation to yield the corresponding aromatic quinolinone. This transformation involves the dehydrogenation of the heterocyclic ring, resulting in the formation of a more conjugated system. Various oxidizing agents can be employed to achieve this, converting the 2,3-dihydroquinolin-4(1H)-one structure into a 4(1H)-quinolinone. nih.gov

Light-induced oxidation is another pathway for the conversion of dihydroquinazolinones, a related class of compounds, to their corresponding quinazolinone products. researchgate.net This suggests that photochemical methods could also be applicable for the oxidation of this compound. The reaction typically proceeds via an electron transfer from the photo-excited dihydroquinolinone. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagent/Condition | Product |

|---|---|---|

| This compound | Standard Oxidizing Agents (e.g., KMnO₄, DDQ) | 6-Methylquinolin-4(1H)-one |

Reduction Reactions and Product Formation

The carbonyl group at the C-4 position is susceptible to reduction, leading to the formation of 6-methyl-1,2,3,4-tetrahydroquinolin-4-ol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for this transformation. Further reduction under more stringent conditions, such as catalytic hydrogenation, can lead to the complete reduction of the carbonyl group and the aromatic ring, although selective reduction of the carbonyl is more common.

The conversion of 2,3-dihydro-4(1H)-quinolinones is a key step in the synthesis of 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds. nih.gov This reduction is a critical pathway for generating structural diversity from the dihydroquinolinone scaffold.

Table 2: Reduction of this compound

| Reactant | Reagent/Condition | Product |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | 6-Methyl-1,2,3,4-tetrahydroquinolin-4-ol |

Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the secondary amine (a strong activating group) and the methyl group (a weak activating group) determine the regioselectivity of these reactions. The amino group strongly directs incoming electrophiles to the ortho and para positions (C-5 and C-7). The methyl group at C-6 further activates these positions.

Bromination of related tetrahydroquinoline structures has been studied, showing substitution occurs on the activated aromatic ring. researchgate.net For instance, bromination of certain 2-phenyl-1,2,3,4-tetrahydroquinolines can result in the formation of 6,8-dibromo derivatives, indicating that the C-8 position is also susceptible to attack, though likely less favored than C-5 and C-7 in the case of the 6-methyl substituted compound. researchgate.net

Table 3: Electrophilic Substitution of this compound

| Reaction Type | Reagent | Expected Major Products |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-Bromo-6-methyl-2,3-dihydroquinolin-4(1H)-one, 7-Bromo-6-methyl-2,3-dihydroquinolin-4(1H)-one |

Nucleophilic Substitution Reactions

While the electron-rich aromatic ring is not susceptible to direct nucleophilic aromatic substitution (SNAr), this type of reaction can be performed on derivatives containing a suitable leaving group, such as a halogen, at an activated position. mdpi.comresearchgate.net For example, a bromo-substituted derivative of this compound could react with various nucleophiles to introduce new functional groups.

The most common site for nucleophilic attack on the parent compound is the electrophilic carbon of the carbonyl group. This allows for a wide range of condensation reactions with nitrogen nucleophiles to form derivatives such as imines, oximes, and hydrazones.

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity is a critical consideration in the functionalization of the this compound core, particularly in electrophilic substitution reactions on the aromatic ring. The powerful ortho, para-directing influence of the amino group at position 1, combined with the activating effect of the methyl group at position 6, strongly favors substitution at the C-5 and C-7 positions. Steric hindrance may influence the ratio of substitution at these two sites.

Stereoselectivity becomes important when new chiral centers are created. For example, the reduction of the C-4 carbonyl group generates a stereocenter at C-4. The use of chiral reducing agents or catalysts can, in principle, afford enantiomerically enriched or pure 6-methyl-1,2,3,4-tetrahydroquinolin-4-ol. Similarly, reactions that modify the C-2 or C-3 positions can also introduce stereocenters, and the development of diastereoselective or enantioselective methods is an active area of research in quinoline (B57606) chemistry. nih.govmdpi.com

Functionalization Strategies and Derivative Generation

This compound serves as a versatile starting material for the generation of diverse chemical libraries. Functionalization can be targeted at several key positions:

N-Functionalization: The secondary amine at the N-1 position can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's steric and electronic properties.

Carbonyl Group Modification: The C-4 carbonyl can be transformed into other functional groups. For example, reaction with Wittig reagents can introduce an exocyclic double bond, and condensation with active methylene (B1212753) compounds can lead to the formation of new fused ring systems.

Aromatic Ring Substitution: As discussed, electrophilic substitution provides a direct route to functionalize the benzene ring at the C-5 and C-7 positions, introducing groups like halogens, nitro, and acyl groups. These groups can then be further transformed; for example, a nitro group can be reduced to an amino group, and a halogen can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.

These strategies allow for the systematic modification of the this compound scaffold, enabling the synthesis of a wide array of derivatives for various research applications.

Stability and Degradation Pathways (General)

The stability of this compound, like other heterocyclic compounds, is influenced by environmental factors such as exposure to heat, light, and reactive chemical species. Its degradation typically involves transformations of the dihydroquinolinone core structure. The primary pathways for degradation are generally expected to be through oxidation, photodegradation, and thermal decomposition.

The core structure of 2,3-dihydroquinolin-4(1H)-one possesses a lactam within a partially saturated heterocyclic ring system fused to a substituted benzene ring. The stability of the molecule is largely dependent on the integrity of this ring system. The presence of a carbonyl group and a secondary amine within the heterocyclic ring, as well as the methyl-substituted aromatic ring, offers several sites for potential degradation reactions.

General Degradation Pathways

Generally, the degradation of dihydroquinolinones can proceed through several pathways, depending on the specific conditions applied.

Oxidative Degradation : The dihydroquinolinone ring is susceptible to oxidation. The secondary amine and the benzylic carbon atom adjacent to the nitrogen are potential sites for oxidative attack. Oxidation can lead to the formation of the more aromatic and stable 6-methylquinolin-4(1H)-one or potentially ring-opened products under harsher conditions. Common oxidizing agents can facilitate this transformation.

Photodegradation : Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions. Similar to other carbonyl-containing organic molecules, this compound may undergo degradation through pathways initiated by the absorption of photons. This can lead to the formation of radical species, which can then participate in a variety of subsequent reactions, including dimerization, polymerization, or reaction with oxygen to form photooxidation products. Studies on similar heterocyclic systems have shown that photooxidation can lead to the introduction of hydroperoxy groups. mdpi.com

Thermal Decomposition : At elevated temperatures, the compound may undergo thermal degradation. The course of thermal decomposition for nitrogen-rich heterocyclic compounds often involves radical mechanisms, initiating with the homolytic cleavage of the weakest bonds in the structure. nih.gov For this compound, this could involve fragmentation of the dihydro-pyridone ring or cleavage of the methyl group from the aromatic ring. The specific products would depend on the temperature and atmosphere (inert or oxidative) under which the decomposition occurs. nih.gov

The following table summarizes the general stability and potential degradation pathways for this compound based on the reactivity of its functional groups and analogous heterocyclic systems.

| Factor | Potential Degradation Pathway | General Observations | Potential Byproducts |

| Oxidizing Agents | Oxidation / Dehydrogenation | The dihydro-pyridone ring can be oxidized to the corresponding pyridone ring, resulting in a more stable aromatic system. | 6-Methylquinolin-4(1H)-one, Ring-opened products |

| Light (UV) | Photodegradation / Photooxidation | Can promote the formation of radical intermediates, leading to a complex mixture of products. In the presence of oxygen, photooxidation is a likely pathway. mdpi.com | Dimerized products, Oxidized derivatives, Fragmented molecules |

| Heat | Thermal Decomposition | High temperatures can cause fragmentation of the molecule. The stability is dependent on the temperature and the presence of oxygen. nih.gov | Smaller volatile molecules, Char |

Derivatives and Analogues of 6 Methyl 2,3 Dihydroquinolin 4 1h One

Structural Classification of Key Derivatives

The chemical diversity of derivatives stemming from 6-methyl-2,3-dihydroquinolin-4(1H)-one is achieved by introducing substituents at various positions of the quinolone ring, modifying the inherent functional groups, or by fusing additional ring systems.

Substitution at the nitrogen atom (N-1 position) of the quinolinone ring is a common strategy to generate analogues with diverse properties. Both N-alkylation and N-arylation have been successfully employed to introduce a variety of functional groups.

N-Alkylation: The introduction of alkyl groups at the N-1 position can be achieved through various synthetic methods. These reactions typically involve the deprotonation of the secondary amine with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for the success of these reactions.

N-Arylation: The introduction of aryl substituents at the N-1 position often requires more specialized techniques, such as transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems have proven effective in facilitating the formation of the N-aryl bond. These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups.

A selection of N-substituted analogues is presented in Table 1.

Table 1: Examples of N-Substituted this compound Analogues

| Compound Name | N-Substituent |

|---|---|

| 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one | -CH₃ |

| 1-Ethyl-6-methyl-2,3-dihydroquinolin-4(1H)-one | -CH₂CH₃ |

| 6-Methyl-1-phenyl-2,3-dihydroquinolin-4(1H)-one | -C₆H₅ |

| 1-(4-Chlorophenyl)-6-methyl-2,3-dihydroquinolin-4(1H)-one | -C₆H₄Cl |

The introduction of various substituents onto the carbocyclic ring of the quinolinone scaffold significantly influences the electronic and steric properties of the molecule. Halogenation is a particularly common modification.

Chlorination: The synthesis of chloro-substituted analogues, such as 6-chloro-8-methylquinolin-2(1H)-one, can be achieved through multi-step synthetic sequences. mdpi.com For instance, starting from the appropriately substituted aniline (B41778), cyclization followed by chlorination using reagents like phosphoryl chloride can yield the desired chloro-substituted quinolinone. mdpi.com

Iodination: Iodo-substituted quinolones, including 8-iodo derivatives, can be prepared through various synthetic routes. nih.gov One common approach involves the Sandmeyer reaction of an appropriately positioned amino group on the quinoline (B57606) ring. Alternatively, direct iodination using suitable iodinating agents can be employed, although regioselectivity can be a challenge.

Table 2 provides examples of ring-substituted analogues.

Table 2: Examples of Ring-Substituted this compound Analogues

| Compound Name | Ring Substituent(s) |

|---|---|

| 6,8-Dichloro-2,3-dihydroquinolin-4(1H)-one | 6-Cl, 8-Cl |

| 8-Iodo-6-methyl-2,3-dihydroquinolin-4(1H)-one | 8-I |

| 6-Chloro-8-methylquinolin-2(1H)-one | 6-Cl, 8-CH₃ |

The carbonyl group at the C-4 position is a key functional handle for further derivatization. Its reactivity allows for a variety of chemical transformations, leading to a diverse range of analogues.

Condensation Reactions: The keto group can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can lead to the formation of hydrazones, which can be further cyclized to form pyrazole-fused systems.

Wittig Reaction: The Wittig reaction provides a powerful tool for the conversion of the carbonyl group into an exocyclic double bond. masterorganicchemistry.comwikipedia.org By reacting the quinolinone with a suitable phosphorus ylide, a methylene (B1212753) or substituted vinyl group can be introduced at the C-4 position. masterorganicchemistry.comwikipedia.org The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

Conversion to Thioketone: The carbonyl group can be converted to a thioketone through thionation reactions, typically using reagents such as Lawesson's reagent or phosphorus pentasulfide. This transformation alters the electronic properties of the quinolinone ring system.

Some examples of modifications at the keto group are listed in Table 3.

Table 3: Examples of Modifications at the Keto Group

| Reaction Type | Product Type |

|---|---|

| Condensation with Hydrazine (B178648) | 4-Hydrazono-6-methyl-1,2,3,4-tetrahydroquinoline |

| Wittig Reaction | 4-Methylene-6-methyl-1,2,3,4-tetrahydroquinoline |

| Thionation | 6-Methyl-2,3-dihydroquinoline-4(1H)-thione |

The this compound scaffold can serve as a building block for the synthesis of more complex, fused-ring systems. These tricyclic and polycyclic heterocycles often exhibit unique chemical and biological properties.

Pyrano[3,2-c]quinolones: One important class of fused-ring systems is the pyrano[3,2-c]quinolones. These can be synthesized through various methods, including a one-pot multicomponent condensation between a 4-hydroxy-1-methylquinolin-2(1H)-one derivative, an aromatic aldehyde, and malononitrile. nih.gov Another approach involves an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.govrsc.org

Pyrazolo[4,3-c]quinolines: The fusion of a pyrazole (B372694) ring to the quinolinone core gives rise to pyrazolo[4,3-c]quinolines. These can be synthesized from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine by reaction with substituted anilines. nih.gov Another route involves the condensation of a suitably substituted quinolinone with hydrazine derivatives. nih.gov

Table 4 showcases examples of fused ring systems derived from the quinolinone core.

Table 4: Examples of Fused Ring Systems

| Fused Ring System | Synthetic Precursor |

|---|---|

| Pyrano[3,2-c]quinoline | 4-Hydroxy-1-methylquinolin-2(1H)-one |

| Pyrazolo[4,3-c]quinoline | 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine |

| Furo[3,2-c]quinoline | 4-Hydroxy-1-methylquinolin-2(1H)-one |

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been applied to the this compound scaffold to create novel hybrid structures with potentially synergistic or dual-action biological activities.

Chalcone (B49325) Hybrids: Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known pharmacophores. Hybrid molecules incorporating both a quinoline and a chalcone moiety have been synthesized. nih.gov A common synthetic route to these hybrids is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. nih.govwikipedia.org In the context of quinolinone-chalcone hybrids, a 2-chloroquinoline-3-carboxaldehyde can be condensed with a substituted acetophenone. nih.gov

Imidazole-Benzothiazole Hybrids: Imidazole (B134444) and benzothiazole (B30560) are other important heterocyclic motifs with a wide range of biological activities. Hybrid molecules that link a quinolinone core to an imidazole or benzothiazole moiety have been developed. The synthesis of such hybrids often involves multi-step sequences, where pre-functionalized quinolinone and imidazole/benzothiazole fragments are coupled together. For instance, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles can be achieved from a 2-phenoxyquinoline-3-carbaldehyde, benzil, and ammonium (B1175870) acetate (B1210297) using a ceric ammonium nitrate (B79036) catalyst. rjlbpcs.com

Examples of hybrid structures are detailed in Table 5.

Table 5: Examples of Hybrid Structures

| Hybrid Type | Key Pharmacophores |

|---|---|

| Quinolone-Chalcone | 6-Methyl-4-quinolone, Chalcone |

| Quinolone-Imidazole | 6-Methyl-4-quinolone, Imidazole |

| Quinolone-Benzothiazole | 6-Methyl-4-quinolone, Benzothiazole |

Synthetic Strategies for Diverse Derivative Libraries

The development of diverse libraries of this compound derivatives is crucial for systematic structure-activity relationship (SAR) studies and for the discovery of new lead compounds in drug discovery. Diversity-oriented synthesis (DOS) and combinatorial chemistry approaches are key strategies in this endeavor. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of structurally diverse small molecules from a common starting material. nih.gov Starting with a central scaffold like this compound, a variety of synthetic transformations can be applied in a divergent manner to create a library of compounds with different skeletal frameworks and substitution patterns. nih.gov For example, a library of 2-aryl-4-quinolones can be generated from amino dimethoxyacetophenones, which can then be further diversified through reactions like demethylation and alkylation. nih.gov

Combinatorial Synthesis: Combinatorial chemistry techniques allow for the rapid synthesis of large numbers of related compounds. By systematically varying the building blocks used in a synthetic sequence, a library of derivatives with different substituents can be efficiently prepared. For instance, a library of N-substituted analogues can be generated by reacting the parent quinolinone with a diverse set of alkyl or aryl halides. Similarly, a library of chalcone hybrids can be created by employing a range of substituted benzaldehydes in the Claisen-Schmidt condensation.

These strategies, often aided by high-throughput synthesis and purification technologies, enable the exploration of a vast chemical space around the this compound core, facilitating the identification of derivatives with optimized properties.

Comparative Analysis with Related Dihydroquinolinone Scaffolds

The chemical and biological profile of this compound can be better understood through a comparative analysis with related dihydroquinolinone scaffolds. These comparisons highlight the significance of structural modifications, such as the position of substituents, the degree of saturation in the heterocyclic ring, and the presence of additional heteroatoms.

Influence of Methyl Group Position:

The position of the methyl group on the aromatic ring of the dihydroquinolinone scaffold can significantly influence its biological activity. While specific comparative studies between 6-methyl, 7-methyl, and 8-methyl-2,3-dihydroquinolin-4(1H)-one are not extensively detailed in the available literature, general principles of structure-activity relationships (SAR) in quinoline derivatives suggest that the location of substituents impacts the molecule's interaction with biological targets. For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature and position of substituents were found to be critical for potency. nih.gov The electronic effects and steric hindrance introduced by the methyl group at different positions can alter the molecule's binding affinity to receptors and enzymes.

Comparison with Unsubstituted and Other Substituted Scaffolds:

The presence of a methyl group on the quinolinone ring, as opposed to an unsubstituted scaffold, can affect the molecule's lipophilicity and metabolic stability. Increased lipophilicity can, in some cases, lead to improved cell membrane permeability and, consequently, enhanced biological activity. nih.gov Studies on tetrahydroquinolone derivatives have shown that modifications to the aryl group play a pivotal role in regulating their activity towards specific biological targets. nih.gov

For example, research on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives demonstrated that C-6 substituted 2-phenylquinolines displayed significant cytotoxic activities against various cancer cell lines. rsc.org This suggests that substitution at the C-6 position of the quinoline scaffold can be advantageous for certain biological activities. The relationship between lipophilicity and cytotoxic effects was also noted, with more lipophilic quinoline derivatives showing better activity in certain cancer cell lines. rsc.org

Dihydroquinolinone vs. Quinolinone Scaffolds:

The degree of saturation in the heterocyclic ring is a key determinant of the scaffold's properties. A comparative study of dihydroquinolinone and quinolinone pharmacophores as p38 MAP kinase inhibitors revealed that the fully aromatic quinolinone scaffold could lead to enhanced inhibitory activity. This suggests that the planarity and electronic properties of the aromatic system may be more favorable for binding to this particular enzyme.

Comparison with 2,3-Dihydroquinazolin-4(1H)-one Scaffold:

A closely related heterocyclic scaffold is 2,3-dihydroquinazolin-4(1H)-one, which contains an additional nitrogen atom at position 1 of the heterocyclic ring. This scaffold is also considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgnih.gov The introduction of the second nitrogen atom significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule.

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a broad spectrum of biological activities, including anticancer and anti-leishmanial properties. mdpi.comnih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have been identified as broad-spectrum cytotoxic agents that can inhibit tubulin polymerization. nih.gov The additional nitrogen atom in the quinazoline (B50416) scaffold provides more opportunities for hydrogen bonding interactions with biological targets, which can lead to different pharmacological profiles compared to dihydroquinolinone derivatives. researchgate.net

The following table provides a comparative overview of these related scaffolds:

| Scaffold | Core Structure | Key Structural Difference from this compound | Notable Biological Activities |

| This compound | Dihydroquinolinone | - | Parent scaffold of interest |

| 2,3-Dihydroquinolin-4(1H)-one | Dihydroquinolinone | Lack of methyl group at C-6 | - |

| Quinolin-4(1H)-one | Quinolinone | Aromatic heterocyclic ring | Enhanced p38 MAP kinase inhibition |

| 2,3-Dihydroquinazolin-4(1H)-one | Dihydroquinazolinone | Additional nitrogen atom at position 1 | Anticancer, Anti-leishmanial, Cytotoxic |

Biological Activities and Preclinical Investigations of 6 Methyl 2,3 Dihydroquinolin 4 1h One Scaffold

General Biological Significance of Dihydroquinolinones

The dihydroquinolinone core, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a prominent structural feature in numerous synthetic and natural compounds. tandfonline.comnih.gov This scaffold is valued in medicinal chemistry due to the wide range of biological activities its derivatives exhibit. Compounds based on the quinoline (B57606) and dihydroquinolinone frameworks are known to possess anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. nih.govnih.gov The versatility of the dihydroquinolinone structure allows for chemical modifications that can modulate its pharmacological profile, making it a key building block in the development of novel therapeutic agents. The broad biological significance of this class of compounds has spurred extensive research into their potential applications in treating various disorders. nih.gov

Anticancer Potential in Preclinical Models

The dihydroquinolinone scaffold has been extensively investigated for its potential as an anticancer agent, with numerous derivatives demonstrating significant activity in preclinical studies. nih.govresearchgate.net

Derivatives of the dihydroquinolinone scaffold have shown potent cytotoxic effects against a variety of human cancer cell lines. For instance, a library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones displayed high cytotoxicity against human myeloid leukemia (HL-60) and breast cancer (MCF-7) cell lines, with activity observed in the low micromolar range. nih.gov In one study, the 2-ethyl-3-methylidene-1-phenylsulfonyl derivative was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells. nih.gov Similarly, certain tetrahydroquinoline derivatives have demonstrated dose-dependent cytotoxicity against MCF-7 cells. scielo.org

The cytotoxic activity of this scaffold extends to gastrointestinal cancers. A series of novel chalcones incorporating a 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework were screened for activity against human gastric cancer (NCI-N87) and colorectal cancer (DLD-1) cell lines, showing efficacy against both. researchgate.net

Table 1: In Vitro Cytotoxicity of Dihydroquinolinone Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 | Myeloid Leukemia | High cytotoxicity in low µM range; greater potency than against MCF-7 cells. | nih.gov |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Breast Cancer | All tested analogs showed cytotoxic activity. | nih.gov |

| 2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone-chalcones | NCI-N87 | Gastric Cancer | Compounds were active against the N87 cell line. | researchgate.net |

| 2,2-Dimethyl-2,3-dihydro-4(1H)-quinolinone-chalcones | DLD-1 | Colorectal Cancer | Selected compounds showed cytotoxic activity. | researchgate.net |

The anticancer effects of dihydroquinolinone derivatives are attributed to several distinct mechanisms of action at the cellular level.

Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. N-substituted 1,2-dihydroquinolines have been shown to induce apoptosis through an intrinsic pathway, characterized by the loss of mitochondrial membrane potential, DNA fragmentation, and the activation of caspases 9 and 3. nih.gov Other studies on tetrahydroquinolinone derivatives confirm the activation of caspase-8, -9, and -3 and the dissipation of mitochondrial membrane potential in cancer cells. scielo.orgresearchgate.net

Proliferation Inhibition and Cell Cycle Arrest: Many derivatives inhibit cancer cell proliferation by arresting the cell cycle. nih.gov N-substituted 1,2-dihydroquinolines, for example, cause cell cycle arrest in the G2/M phase. nih.gov Similarly, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was found to induce cell cycle arrest at the G2/M phase in lung cancer cells. researchgate.net In other cases, quinoline-based hydrazide compounds have caused cell cycle arrest at the G1 phase. mdpi.com

DNA Damage: Direct damage to cancer cell DNA is another observed mechanism. A 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one derivative was shown to induce DNA damage in HL-60 leukemia cells. nih.gov

Enzyme Inhibition: The scaffold's derivatives can act as inhibitors of key enzymes involved in cancer progression. Molecular docking studies have suggested that certain dihydroquinolines can act as anticancer agents by binding with high affinity to human aldehyde dehydrogenase 1A1 (ALDH 1A1), an enzyme associated with cancer stem cells. nih.govresearchgate.net

The therapeutic potential of the dihydroquinolinone scaffold has been evaluated in preclinical models of glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. researchgate.netplos.org A study focused on synthesizing novel 3,4-dihydroquinolin-2(1H)-one analogues designed to act as VEGFR2 inhibitors for GBM treatment. researchgate.net Several of these compounds demonstrated significant antiproliferative effects against the U87-MG and U138-MG human glioblastoma cell lines, with markedly higher efficacy than the standard chemotherapy agent temozolomide (B1682018) in vitro. researchgate.net The study also mentioned the establishment of an in vivo GBM model by intracranially injecting cancer cells into mice, underscoring the translational path for these compounds. researchgate.net

Further research on novel tetrahydroquinoline derivatives has demonstrated their antiproliferative activity on 3D cell cultures of glioblastoma, including on the glioblastoma stem cell line Gli4, which can generate tumors in vivo. nih.gov The use of murine glioma models, such as the Gl261 tumor model which can be implanted in C57BL/6 mice, provides a platform for evaluating the in vivo efficacy of such experimental therapies. nih.gov These studies highlight the potential of dihydroquinolinone-based compounds as therapeutic agents for aggressive brain tumors. researchgate.netnih.gov

Antimicrobial Efficacy in Preclinical Studies

In addition to their anticancer properties, compounds featuring the quinolinone core structure have long been recognized for their antimicrobial capabilities.

The quinolinone class of compounds is known for its broad-spectrum antibacterial activity. nih.gov Derivatives of the quinoline scaffold have been evaluated against a range of bacterial pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Studies have shown that various quinoline derivatives possess antibacterial activity against strains such as Bacillus cereus, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.gov For example, certain quinoline-based hydroxyimidazolium hybrids are potent anti-staphylococcal molecules, with one derivative showing a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against S. aureus. nih.gov Other research on dihydroquinazolinone derivatives (a related scaffold) also confirmed activity against P. aeruginosa and B. subtilis. researchgate.net Furthermore, some 6-nitroquinolones have been found to exert good inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This body of research indicates that the dihydroquinolinone scaffold is a promising foundation for the development of new antibacterial agents.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Methyl-2,3-dihydroquinolin-4(1H)-one |

| 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one |

| 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one |

| 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |

| Temozolomide |

Activity Against Specific Pathogens

Derivatives of the quinolinone scaffold have shown promising activity against challenging pathogens, including Mycobacterium tuberculosis and the Hepatitis B Virus.

Anti-tubercular Activity

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. nih.gov The quinolone and quinolinone core is a key component in several antimycobacterial agents. Structure-activity relationship (SAR) studies on a series of quinolone derivatives identified compounds with potent activity against M. tuberculosis H37Rv and multidrug-resistant strains. nih.gov

For instance, compounds 6b6 , 6b12 , and 6b21 demonstrated minimum inhibitory concentrations (MIC) ranging from 1.2 to 3 µg/mL against the H37Rv strain and showed excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains. nih.gov Specifically, compound 6b21 had a MIC of 0.9 µg/mL against drug-resistant strains. nih.gov Further modifications led to the development of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as inhibitors of cytochrome bd oxidase, a crucial component of the electron transport chain in M. tuberculosis. mdpi.com Compound 8d from this series exhibited a MIC value of 6.25 µM against a cytochrome bcc knock-out strain of the bacterium. mdpi.com

| Compound | Target/Strain | Activity (MIC) |

|---|---|---|

| 6b6 | M. tuberculosis H37Rv | 1.2-3 µg/mL |

| 6b12 | M. tuberculosis H37Rv | 1.2-3 µg/mL |

| 6b21 | MDR-TB | 0.9 µg/mL |

| 8d | M. tuberculosis (ΔqcrCAB, Cyt-bd+) | 6.25 µM |

Antiviral Activity (Hepatitis B Virus)

Research into structurally related compounds has revealed potential pathways for targeting the Hepatitis B Virus (HBV). A family of compounds with a dihydroquinolizinone (DHQ) scaffold has been shown to reduce circulating levels of HBsAg, the surface antigen of HBV, by affecting HBsAg mRNA levels. iau.ir Additionally, 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives have been identified as inhibitors of the viral ribonuclease H (RNaseH) activity, a mechanism that preferentially suppresses the accumulation of the viral plus-polarity DNA strand. researchgate.net

Antifungal Activity

The quinazolinone scaffold, closely related to dihydroquinolinone, has been investigated for its antifungal properties. A study involving the synthesis of a novel ligand, 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one, and its metal chelates demonstrated notable antifungal activity against various fungi. rsc.org The activity of the metal chelates followed the order: Cu(II) > Co(II) > Ni(II) > Mn(II) > Zn(II). rsc.org Other studies on 6-hydroxycinnolines also showed potent antifungal activity, particularly against Candida species. nih.gov

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutics are urgently needed. Derivatives of the 2,3-dihydroquinazolin-4(1H)-one have been identified as a new class of anti-leishmanial agents. mdpi.com Compounds 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one) showed promising in vitro activity with IC50 values of 1.61 and 0.05 µg/mL, respectively. mdpi.com Their mechanism is believed to involve the inhibition of key leishmanial proteins such as Pyridoxal Kinase and Trypanothione Reductase. mdpi.com

Furthermore, a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. ingentaconnect.com Compound 5m from this series showed a potent in vitro anti-amastigote IC50 of 8.36 μM and demonstrated significant inhibition of parasite burden in the liver (56.2%) and spleen (61.1%) of infected mice. ingentaconnect.com Natural and synthetic quinolones derived from zanthosimuline (B12824340) have also shown interesting inhibitory activity on intramacrophage L. infantum amastigotes. tandfonline.com

| Compound Class | Specific Compound | Activity (IC50) | Target Organism/Stage |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one | 3a | 1.61 µg/mL | Leishmania sp. (in vitro) |

| 2,3-dihydroquinazolin-4(1H)-one | 3b | 0.05 µg/mL | Leishmania sp. (in vitro) |

| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | 5m | 8.36 µM | Leishmania (amastigote) |

Other Significant Biological Activities

Beyond antimicrobial effects, the this compound scaffold is a cornerstone for molecules targeting various enzymes and receptors involved in other pathologies.

Enzyme Inhibition

Acetylcholinesterase (AChE)

Acetylcholinesterase inhibitors are a primary treatment for Alzheimer's disease. scirp.org Research has shown that diversely functionalized quinolinones and dihydroquinolinones can act as potent AChE inhibitors. mdpi.com Specifically, compound QN8 was identified as a potent and selective non-competitive inhibitor of human recombinant AChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. mdpi.com

Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a signaling molecule involved in numerous physiological and pathological processes, and its production is catalyzed by nitric oxide synthases (NOS). nih.gov Inhibition of NOS is a therapeutic strategy for conditions associated with NO overproduction, such as inflammation and neurodegenerative disorders. While direct studies on this compound are limited, the broader class of heterocyclic compounds is being explored for NOS modulation.

Epidermal Growth Factor Receptor (EGFR)

The quinazoline (B50416) and quinazolinone core is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. Numerous derivatives have been synthesized and evaluated, showing potent inhibitory activity. For example, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (compound 8b ) exhibited an exceptionally high potency with an IC50 value of 1.37 nM against EGFR. A series of 6-arylureido-4-anilinoquinazoline derivatives also demonstrated strong EGFR inhibitory activities.

β-ketoacyl-acyl carrier protein synthase III (FabH)

FabH is a crucial enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. Structure-based drug design has led to the development of inhibitors based on various scaffolds that merge to interact with the active site of FabH from pathogens like Escherichia coli and Haemophilus influenzae.

| Enzyme Target | Compound Class/Scaffold | Key Finding | Potency (IC50/Ki) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Quinolinone | Compound QN8 is a potent, selective, non-competitive inhibitor. mdpi.com | IC50 = 0.29 µM; Ki = 79 nM mdpi.com |

| EGFR Tyrosine Kinase | Quinazolinone | Compound 8b shows high potency. | IC50 = 1.37 nM |

| FabH | Merged Scaffolds | Inhibitors developed with antimicrobial activity against H. influenzae. | Not specified |

Receptor Modulation

Dopamine (B1211576) D2/D3 Receptors

The 3,4-dihydroquinolin-2(1H)-one scaffold is a core component of ligands targeting dopamine D2 and D3 receptors, which are implicated in various neurological and psychiatric disorders. Aripiprazole, a well-known antipsychotic, features this core structure. Research has focused on synthesizing new derivatives to modulate D2 and D3 receptor affinity and selectivity. For instance, a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) head group displayed strong affinity and selectivity for the D3 receptor. The 4-fluorophenyl analogue 4h showed a strong D3 receptor affinity (Ki = 4.4 nM). Similarly, another study found that compound 7i , N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide, possessed high D3 receptor affinity and selectivity (pKi = 8.42).

Antioxidant Properties and Oxidative Stability

Quinoline and its derivatives are recognized for their antioxidant potential. Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. Studies on 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives found that compounds possessing phenolic hydroxyl groups exhibited the highest antioxidant activity. The presence of a catechol group, in particular, enhances radical-scavenging capabilities.

A study on 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) demonstrated a protective effect against carbon tetrachloride-induced liver injury in rats by reducing oxidative stress and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov Similarly, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) showed neuroprotective properties in an experimental model of Parkinson's disease by bolstering the antioxidant system. mdpi.com The antioxidant efficiency of various 4-hydroxy quinolinone derivatives has also been evaluated, showing that their effectiveness is dependent on the specific substitutions on the quinolinone ring.

Anti-inflammatory Potential

The 2,3-dihydroquinolin-4(1H)-one scaffold is a structural motif present in a class of heterocyclic compounds that has garnered significant interest for a range of pharmacological properties, including anti-inflammatory potential. jst.go.jp While direct studies on this compound are limited, research into structurally related quinoline derivatives provides insight into the anti-inflammatory promise of this chemical framework. Quinoline derivatives have been noted for their potential to exert anti-inflammatory action, which could be beneficial in neuroprotection. nih.gov

Investigations into closely related analogues, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have demonstrated notable anti-inflammatory effects in preclinical models. In a study on acetaminophen-induced liver injury in rats, HTHQ was found to reduce oxidative stress and consequently lower the levels of pro-inflammatory cytokines. nih.gov A key mechanism identified was the reduction of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mRNA levels. nih.gov NF-κB is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its inhibition is a key target for anti-inflammatory therapies.

Further studies in a rat model of Parkinson's disease reinforced these findings, showing that HTHQ could alleviate inflammation mediated by NF-κB. mdma.ch The administration of HTHQ led to a significant decrease in the inflammatory response within the brain tissue of the experimental animals. nih.gov These findings suggest that the core quinoline structure, from which this compound is derived, possesses the capacity to modulate key inflammatory pathways.

Table 1: Anti-inflammatory Activity of a Structurally Related Quinoline Derivative

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Acetaminophen-Induced Liver Injury (Rats) | Reduced levels of pro-inflammatory cytokines. nih.gov | Reduction of NF-κB mRNA levels. nih.gov |

Anticonvulsant Activity

The quinoline scaffold and its derivatives have been a subject of investigation for potential anticonvulsant properties. nih.gov Preclinical screening using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests has been employed to evaluate the efficacy of these compounds in mitigating seizures.

While research specifically on this compound is not extensively detailed in the available literature, studies on closely related structural analogues provide evidence for the anticonvulsant potential of the dihydroquinolinone core. A review of antiepileptic compounds highlighted a series of 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones, which share the same fundamental dihydroquinoline nucleus. In the MES screening, a compound from this series demonstrated moderate anticonvulsant activity. Notably, at a dose of 100 mg/kg, this derivative provided full protection from seizures to all treated animals, and none of the synthesized compounds in the series exhibited neurotoxicity.

Furthermore, broader investigations into other quinoline derivatives have identified anticonvulsant activity. A series of 8-substituted quinolines were synthesized and evaluated, with several compounds displaying excellent anticonvulsant effects. Specifically, compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. These findings collectively suggest that the quinoline and dihydroquinolinone frameworks are promising scaffolds for the development of novel anticonvulsant agents.

Table 2: Preclinical Anticonvulsant Screening of Related Quinoline Derivatives

| Compound/Derivative Class | Test Model | Results |

|---|---|---|

| 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones | Maximal Electroshock (MES) | Moderate anticonvulsant activity; 100% protection at 100 mg/kg with no neurotoxicity. |

| 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline | MES & scMet | Identified as a potent anticonvulsive agent. |

Potential in Neurological Disorders

The potential therapeutic application of the quinoline scaffold extends to the treatment of complex neurological disorders, particularly neurodegenerative diseases like Parkinson's disease (PD). The pathogenesis of PD involves critical roles for oxidative stress, protein aggregation, and the activation of neuronal apoptosis. Compounds capable of bolstering cellular defense systems are therefore of significant interest.

Extensive research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a reduced derivative of the quinoline core, provides compelling evidence for the neuroprotective potential of this chemical family. In a rotenone-induced rat model of PD, HTHQ demonstrated significant neuroprotective properties. Its administration led to a marked decrease in oxidative stress within brain tissues. mdma.ch This enhanced redox status was associated with the recovery of antioxidant enzyme activities and the normalization of NADPH-generating enzyme function.

Moreover, HTHQ was shown to normalize the activity of chaperones, which are proteins that assist in the proper folding of other proteins and are crucial for preventing the aggregation of proteins like α-synuclein, a pathological hallmark of PD. The compound also suppressed apoptotic processes in neurons. These multifaceted effects contributed to improved motor coordination scores and attenuated histopathological changes in the brain tissue of the animal models. mdma.ch The effectiveness of HTHQ in these studies suggests that the core structure shared by this compound holds promise as a foundation for developing novel agents against neurological disorders.

Table 3: Neuroprotective Effects of a Related Tetrahydroquinoline Derivative in a Parkinson's Disease Model

| Compound | Model | Observed Neuroprotective Effects |

|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-Induced Parkinson's Disease (Rats) | Decreased oxidative stress. mdma.ch |

| Enhanced antioxidant system function. | ||

| Normalized chaperone activity. | ||

| Suppressed neuronal apoptosis. | ||

| Attenuated histopathological brain changes. mdma.ch |

Structure Activity Relationship Sar Studies of 6 Methyl 2,3 Dihydroquinolin 4 1h One and Its Derivatives

General Principles of SAR for Dihydroquinolinone Scaffolds

The dihydroquinolin-4(1H)-one framework is a key structural motif found in numerous biologically active compounds. SAR studies have revealed that the biological activity of this scaffold can be significantly modulated by various structural modifications. The core structure itself is a critical determinant of activity, with research showing that in some cases, converting the dihydroquinolinone to the corresponding aromatic quinolinone can lead to enhanced inhibitory activity against certain targets, such as the p38 MAP kinase. mdpi.com

Substitutions on the dihydroquinolinone ring system are pivotal for modulating biological effects. For instance, studies on derivatives targeting p38 MAP kinase have shown that substitutions at the C-7 position with amino acid side chains can yield highly potent compounds. mdpi.com Similarly, modifications at positions C2, C6, and C7 have been explored in the context of anticancer activity, indicating that these sites are key for interaction with biological targets. nih.gov The flexibility of the dihydroquinolinone scaffold allows for the introduction of a wide array of substituents, which can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby fine-tuning its interaction with a specific receptor or enzyme.

Influence of Substituents on Biological Efficacy

The biological efficacy of 6-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives is highly dependent on the nature and position of various substituents on the quinolinone ring.

Impact of Halogenation (e.g., F, Cl, Br)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms (fluorine, chlorine, bromine) can alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. In a study of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, compounds bearing a chlorine atom at the C6 position demonstrated notable cytotoxic activity. nih.gov

Furthermore, investigations into aza-analogues of quinolinones revealed that a 7-chloro substituted derivative was a potent NMDA/glycine site antagonist. nih.gov While not on the 6-methyl scaffold, this highlights the positive impact of halogenation on the quinolinone core. The specific halogen and its position are critical. For instance, in a related series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, it was found that substitution with halogen atoms on the phenyl ring increased the binding affinity to human serum albumin, and this affinity was enhanced with the increasing atomic number of the halogen (I > Br > Cl > F). researchgate.net This effect is attributed to increased hydrophobic interactions and van der Waals forces. researchgate.net Computational studies on dihydroquinolin-4(1H)-one derivatives also indicate that the substitution of a halogen atom can impact the reactive properties of the molecule. nih.gov

| Compound Series | Halogen (Position) | Effect on Biological Activity |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Chlorine (C6) | Exhibited cytotoxic activity. nih.gov |

| 5-Aza-3-aryl-4-hydroxyquinolin-2(1H)-ones | Chlorine (C7) | Potent NMDA/glycine site antagonist. nih.gov |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-ones | F, Cl, Br, I (on phenyl ring) | Increased binding affinity to human serum albumin with increasing atomic number. researchgate.net |

Role of Alkyl and Aryl Substituents at Different Positions

The introduction of various alkyl and aryl groups at different positions on the dihydroquinolinone scaffold has a profound effect on biological activity. The size, shape, and electronic nature of these substituents dictate the interaction with the target protein.

In a study of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, it was found that compounds with an alkyl substituent (e.g., ethyl or isopropyl) at the C2 position were generally more potent in their cytotoxic activity against cancer cell lines than those with an aryl substituent at the same position. nih.gov Specifically, analogs with an isopropyl group at C2 showed the highest activity in HL-60 cells. nih.gov

| Scaffold | Position | Substituent Type | Observed Effect |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | C2 | Alkyl (vs. Aryl) | More potent cytotoxic activity. nih.gov |

| 1,4-Dihydroisoquinol-3-one | C4 | Aryl | High cytotoxicity. nih.gov |

| 4-Hydroxyquinolin-2(1H)-one | - | p-Tolyl | Important for anticancer activity. nih.gov |

Influence of Nitrogen/Oxygen Positioning on Reactivity

The positioning of nitrogen and oxygen atoms within the heterocyclic core is fundamental to the chemical reactivity and biological activity of dihydroquinolinone derivatives. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen at the C4 position are key sites for hydrogen bonding and other intermolecular interactions with biological targets.

The reactivity of the scaffold can be understood through frontier molecular orbitals, which provide insights into the nucleophilic and electrophilic regions of the molecule. nih.gov The arrangement of nitrogen and oxygen atoms influences the electron distribution across the ring system, affecting its ability to act as a hydrogen bond donor or acceptor.

Pharmacophore Development and Optimization for Specific Biological Targets

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. mdpi.com For dihydroquinolinone derivatives, pharmacophore models serve as a blueprint for designing new compounds with improved potency and selectivity for specific biological targets. nih.gov

The development of a pharmacophore model can be approached in two ways: ligand-based or structure-based. mdpi.com In a ligand-based approach, a set of known active molecules is superimposed to identify common chemical features responsible for their activity. researchgate.net A structure-based approach utilizes the 3D structure of the target protein in complex with a ligand to define the key interaction points within the binding site. mdpi.com

For scaffolds related to dihydroquinolinones, pharmacophore models have been successfully developed to identify novel inhibitors. For instance, a pharmacophore model for dihydrofolate reductase (DHFR) inhibitors was developed based on the common 2,4-diaminopyrimidine (B92962) scaffold, which is crucial for interaction with the enzyme. nih.gov In another example, structure-based pharmacophore models for VEGFR-2 and c-Met inhibitors were generated, typically including features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. frontiersin.org

In the context of dihydroquinolinone-based p38 MAP kinase inhibitors, SAR studies have led to the understanding that the dihydroquinolinone core itself acts as a key pharmacophore element, which can be optimized by substituting it with a quinolinone moiety to enhance activity. mdpi.com The optimization process involves modifying the lead compound to better fit the pharmacophore model, which may involve adding or removing functional groups to improve interactions with the target, enhance selectivity, and optimize pharmacokinetic properties. nih.gov

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its interaction with biological targets, which are themselves chiral. nih.gov In the context of Structure-Activity Relationship (SAR) studies of this compound and its derivatives, considering the stereochemical properties is crucial for understanding their pharmacological activity. nih.gov The presence of chiral centers in derivatives of this scaffold necessitates the investigation of individual enantiomers, as they can exhibit different biological activities. nih.gov

Research on chiral derivatives of related tetrahydroquinolines has demonstrated that the spatial orientation of substituents can have a profound impact on their biological effects. nih.gov A study on new chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine-based compounds revealed that pure enantiomers can display significantly different levels of antiproliferative activity against various cancer cell lines. nih.gov This highlights the importance of stereoselectivity in the interaction between these compounds and their cellular targets. nih.gov